1-乙基-4-苯基哌嗪

描述

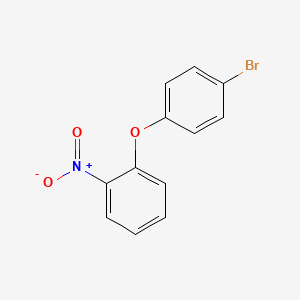

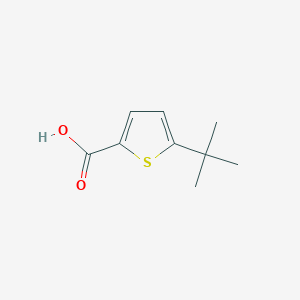

1-Ethyl-4-phenylpiperazine is a chemical compound that is part of the arylpiperazine class. Arylpiperazines are a group of organic compounds that contain the piperazine ring with an aryl substituent. These compounds are of significant interest due to their presence in a variety of pharmacologically active molecules and their diverse biological activities .

Synthesis Analysis

The synthesis of 1-Ethyl-4-phenylpiperazine and its derivatives can be achieved through various methods. One approach involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of arylsulfinic acids, leading to the formation of new phenylpiperazine derivatives through a Michael type addition reaction . Another method for synthesizing related compounds includes the reaction of phenylacetic acid with phosphorus trichloride and bromine, followed by a reaction with ethylenediamine and reduction with lithium aluminum hydride to produce 2-Phenylpiperazine .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-phenylpiperazine derivatives can be complex and diverse. For instance, the crystal structure of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, a related hybrid metal complex, has been determined by single-crystal X-ray diffraction. This compound crystallizes in the orthorhombic system and features a tetrahedral geometry around the Cd(II) ion, which is coordinated by four chlorine atoms . Similarly, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been established, confirming the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring .

Chemical Reactions Analysis

1-Ethyl-4-phenylpiperazine and its analogs can undergo various chemical reactions. For example, the preparation of oxidized derivatives of 1-ethylsulfonyl-4-ethylpiperazine involves the introduction of carboxymethyl and hydroxyethyl groups into the molecule . Additionally, the synthesis of arylpiperazine derivatives of amides with N-acylated amino acids and pyrrolidine-2,5-diones has been explored, with the influence of an ethylene spacer on the receptor affinity being investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-4-phenylpiperazine derivatives can be characterized using various spectroscopic techniques. For instance, the Fourier transform infrared and Raman spectra of ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate have been recorded and analyzed using quantum chemical modeling . The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate have also been investigated, revealing a structural phase transition of the order–disorder type around 373 K .

科学研究应用

抗抑郁和抗焦虑效果

1-乙基-4-苯基哌嗪衍生物,特别是HBK-14和HBK-15,在动物模型中展示了类似抗抑郁和抗焦虑的特性。这些化合物对5-HT2、α1肾上腺素和D2多巴胺受体显示出高亲和力,表明它们有潜力作为治疗抑郁症和焦虑症的药物(Pytka et al., 2015)。

合成和化学性质

已经记录了从苯乙酸合成米氮平的中间体2-苯基哌嗪的过程。这个过程包括与三氯化磷和溴的反应,显示了苯基哌嗪衍生物的化学多样性(Xuan Yun, 2003)。

药物开发和临床试验

苯基哌嗪衍生物在药物化学中被广泛应用,特别是在中枢神经系统疾病药物的开发中。一些衍生物已经进入晚期临床试验阶段,突显了这种骨架的药物样性和多样化治疗应用的潜力(Maia et al., 2012)。

新型药物候选物

包括维斯替平在内的C-苯基哌嗪衍生物被确认为有效且选择性的NK1受体拮抗剂,具有潜在的临床应用的药代动力学特性(Di Fabio et al., 2009)。

镇痛性能

具有4-苯基哌嗪衍生物的异噻唑吡啶已经被结构表征,并显示出作为镇痛剂的潜力。这些发现表明在疼痛管理中的应用(Karczmarzyk & Malinka, 2008)。

抗真菌活性

从苯基哌嗪衍生物合成的一类化合物4-(4-苯基哌嗪-1-基)苯甲酰胺显示出有希望的抗真菌活性,特别是对卡氏肺孢子虫。这表明它们在医学应用中作为抗真菌剂的潜力(Laurent et al., 2010)。

脑成像剂开发

已经研究了1-乙基-4-苯基哌嗪衍生物作为脑成像剂的潜力。例如,放射碘化的1-(二乙胺基丙基)-4-苯基哌嗪在临床前研究中显示出对脑血流成像的潜力(Hanson et al., 1985)。

抗结核活性

一些苯基哌嗪衍生物,特别是与1,3,4-噁二唑和1,2,4-三唑相关的化合物,已经被合成并评估其抗结核活性。这些化合物可能有助于开发新的结核病治疗方法(Foks et al., 2004)。

口服药物递送的渗透增强剂

对1-苯基哌嗪及其衍生物的研究揭示了它们作为肠道渗透增强剂的潜力,可以提高大分子治疗药物的口服生物利用度(Fein et al., 2017)。

抗抽搐性能

一项研究合成了一系列1-苯基哌嗪衍生物,并评估它们作为潜在的抗抽搐剂。其中一些化合物在各种癫痫模型中显示出广谱抗抽搐活性(Kamiński et al., 2015)。

抗癌活性

从6-(4-苯基哌嗪-1-基)吡啶-3-胺衍生的新曼尼希碱已经被合成并针对前列腺癌细胞进行了抗癌活性测试,显示出中等细胞毒活性(Demirci & Demirbas, 2019)。

安全和危害

1-Ethyl-4-phenylpiperazine is toxic if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage . Precautionary measures include not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

1-Ethyl-4-phenylpiperazine (EPP) is a nitrogen-containing heterocyclic molecule that belongs to the piperazine family

Mode of Action

. The interaction of EPP with its targets could lead to changes in cellular signaling pathways, ultimately influencing cell function.

Biochemical Pathways

. These effects can lead to downstream changes in cellular processes, potentially contributing to the compound’s pharmacological effects.

Pharmacokinetics

, suggesting that EPP may have similar properties. This solubility could impact the bioavailability of EPP, influencing its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of EPP can be influenced by various environmental factors. For instance, the pH of the environment could impact the ionization state of EPP, potentially affecting its solubility and therefore its absorption and distribution within the body . Additionally, factors such as temperature and the presence of other substances could influence the stability of EPP.

属性

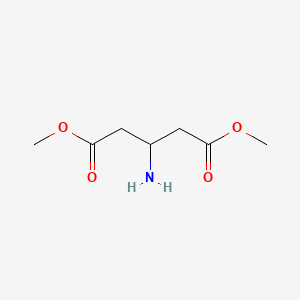

IUPAC Name |

1-ethyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-13-8-10-14(11-9-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFYPJILXRCKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293051 | |

| Record name | 1-Ethyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57498-25-6 | |

| Record name | 1-Ethyl-4-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57498-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057498256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC86989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

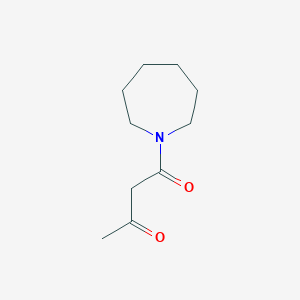

![(2s)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1331125.png)

![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)